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N-(3-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide

medicinal chemistry SAR electronic effects

N-(3-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide (CAS 1330404-42-6) is a synthetic heterocyclic small molecule (C14H13N5O3, MW 299.29 g/mol) built on a [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one core linked via an acetamide bridge to a 3-methoxyphenyl group. The triazolopyrimidine scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition, with derivatives demonstrating activity against CDK2, CDK4, c-Met, VEGFR-2, and Pim-1 kinases.

Molecular Formula C14H13N5O3
Molecular Weight 299.29
CAS No. 1330404-42-6
Cat. No. B2443563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide
CAS1330404-42-6
Molecular FormulaC14H13N5O3
Molecular Weight299.29
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CC=NC3=N2
InChIInChI=1S/C14H13N5O3/c1-22-11-5-2-4-10(8-11)16-12(20)9-19-14(21)18-7-3-6-15-13(18)17-19/h2-8H,9H2,1H3,(H,16,20)
InChIKeyAEQCUMIMZLFGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide (CAS 1330404-42-6): Chemical Identity, Scaffold Class, and Procurement Context


N-(3-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide (CAS 1330404-42-6) is a synthetic heterocyclic small molecule (C14H13N5O3, MW 299.29 g/mol) built on a [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one core linked via an acetamide bridge to a 3-methoxyphenyl group [1]. The triazolopyrimidine scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition, with derivatives demonstrating activity against CDK2, CDK4, c-Met, VEGFR-2, and Pim-1 kinases [2][3]. The compound is primarily supplied as a research-grade chemical (typical purity ≥95%) for use as a building block, reference standard, or tool compound in early-stage drug discovery programs [1].

Why N-(3-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide Cannot Be Interchanged with In-Class Analogs: Key Differentiation Factors


Within the 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide series, even subtle modifications to the N-phenyl substituent produce measurable differences in lipophilicity, hydrogen-bonding capacity, and electronic character that directly impact target binding, solubility, and pharmacokinetic behavior [1]. The 3-methoxy substitution confers a unique combination of moderate lipophilicity (XLogP3 = 0.2) and an additional hydrogen-bond acceptor site not present in the unsubstituted phenyl (CAS 1327592-50-6) or 4-fluorophenyl analogs, while the meta position delivers an electron-withdrawing inductive effect (+I) distinct from the electron-donating resonance effect of the para-methoxy isomer [1][2]. These physicochemical differences preclude simple functional interchangeability in structure–activity relationship (SAR) studies, kinase selectivity panels, or cellular assay workflows [2].

Quantitative Differentiation Evidence for N-(3-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide: Comparator-Based Data


Meta-Methoxy Substitution Confers Distinct Electronic Character vs. Ortho- and Para-Methoxy Positional Isomers

The 3-methoxyphenyl (meta-OCH3) group in the target compound exerts a Hammett substituent constant of σmeta ≈ +0.12, reflecting a net electron-withdrawing inductive effect [1]. In contrast, the 4-methoxyphenyl (para-OCH3) analog exhibits σpara ≈ -0.27 (electron-donating by resonance), and the 2-methoxyphenyl (ortho-OCH3) analog exhibits σortho ≈ -0.39 (strong electron-donating with steric effects) [1]. These divergent electronic profiles modulate the π-electron density of the N-phenyl ring, directly influencing π-π stacking interactions with aromatic residues (e.g., Phe, Tyr) in kinase ATP-binding pockets, which in turn can shift target selectivity profiles [2].

medicinal chemistry SAR electronic effects

Increased Hydrogen-Bond Acceptor Capacity Distinguishes Target Compound from Unsubstituted and 4-Fluorophenyl Analogs

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites (triazolopyrimidinone carbonyl oxygen, amide carbonyl oxygen, triazole N2, and methoxy oxygen) versus 3 HBA sites in the unsubstituted phenyl analog (CAS 1327592-50-6) and the 4-fluorophenyl analog [1][2]. The additional methoxy oxygen HBA at the meta position provides a directional lone-pair donor that can engage in hydrogen bonding with kinase hinge-region residues or ordered water molecules in the binding pocket, a feature absent in comparators [2]. The compound also has 1 hydrogen-bond donor (amide N–H) [1].

molecular recognition kinase inhibitor design pharmacophore

Moderate Lipophilicity (XLogP3 = 0.2) Positions Target Compound Between Hydrophilic and Lipophilic Analog Extremes

The target compound exhibits a computed XLogP3 of 0.2 [1] and a calculated logP of 0.515 [2]. This value is intermediate between the predicted lower lipophilicity of the N-phenyl analog (estimated XLogP3 ≈ -0.2 to 0.0, lacking the methoxy methyl group) and the higher lipophilicity of the N-(4-fluorophenyl) analog (estimated XLogP3 ≈ 0.5–0.8) [2]. The moderate logP of the target compound balances aqueous solubility (facilitated by the polar methoxy oxygen and amide groups) with sufficient membrane permeability for cellular target engagement, a critical consideration in cell-based kinase inhibition assays [3].

ADME lipophilicity drug-likeness

Triazolopyrimidine Scaffold Class Demonstrates Sub-Micromolar to Nanomolar Antiproliferative Activity Against Breast Cancer Cell Lines

While direct antiproliferative data for the target compound are not available in the public domain, structurally related [1,2,4]triazolo[4,3-a]pyrimidine derivatives have demonstrated potent, quantifiable cytotoxicity against breast cancer cell lines. In a 2024 study, triazolopyrimidinone derivatives exhibited MCF-7 IC50 values ranging from 0.042 to 0.334 μM (selectivity index SI = 2.2–16.0 vs. Wi-38 normal fibroblasts), and MDA-MB231 IC50 values ranging from 0.559 to 1.444 μM [1]. A separate 2023 study reported [1,2,4]triazolo[4,3-a]pyrimidine derivatives with IC50 values of 17.83 μM (MDA-MB-231) and 19.73 μM (MCF-7) [2]. A 2025 study on 1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives reported MCF-7 IC50 values of 3.87–4.12 μM and HepG2 IC50 values of 3.84–4.38 μM, comparable to doxorubicin [3].

anticancer cytotoxicity breast cancer

Triazolopyrimidine Scaffold Engages Clinically Relevant Kinase Targets Including CDK2 and CDK4

The [1,2,4]triazolo[4,3-a]pyrimidine scaffold has demonstrated direct biochemical inhibition of cyclin-dependent kinases. In the ACS Omega 2024 study, triazolopyrimidinone derivatives inhibited CDK2 with IC50 values of 0.172 μM and 0.189 μM [1]. In the ChemistryOpen 2025 study, 1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives exhibited molecular docking binding energies of -7.34 and -7.25 kcal/mol against the CDK4/cyclin D1 complex (PDB: 2W9Z), with corresponding HepG2 cytotoxicity IC50 values of 3.84–4.38 μM [2]. The acetamide linker in the target compound, combined with the 3-methoxyphenyl group, is predicted to modulate hinge-region hydrogen bonding and hydrophobic pocket occupancy in kinase active sites relative to published analogs [1][2].

kinase inhibition CDK2 CDK4 cell cycle

No Documented Activity in ChEMBL or BindingDB Highlights the Target Compound's Value as a Novel Chemical Probe with Unexplored Target Space

According to the ZINC20 database, the target compound (ZINC26735280) has no known bioactivity data in ChEMBL 20 and has not been reported in any publications indexed by ChEMBL [1]. The SEA (Similarity Ensemble Approach) prediction based on ChEMBL 20 suggests potential activity against thromboxane-A synthase (TBXAS1, P-value = 35) as the top predicted target, though no experimental confirmation exists [1]. This absence of documented activity contrasts with many in-class triazolopyrimidine derivatives that have established kinase inhibition profiles (CDK2, CDK4, c-Met, VEGFR-2) [2][3].

chemical probe novelty target deconvolution

Optimal Research and Procurement Scenarios for N-(3-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide (CAS 1330404-42-6)


Kinase Selectivity Panel Screening for Novel CDK or Pim-1 Chemotypes

Procure the target compound as part of a focused kinase inhibitor library for screening against a panel of cyclin-dependent kinases (CDK2, CDK4, CDK6) and Pim-1 kinase. The triazolopyrimidine scaffold has established activity against CDK2 (IC50 = 0.172–0.189 μM) and CDK4 (docking ΔGbind = -7.34 kcal/mol), and the unique 3-methoxyphenyl substitution may confer selectivity advantages over previously characterized analogs [1][2]. Pair with the unsubstituted N-phenyl analog (CAS 1327592-50-6) as an internal comparator to quantify the contribution of the 3-methoxy group to kinase selectivity.

Breast Cancer Antiproliferative SAR Expansion with Positional Isomer Comparator Set

Use the target compound as the meta-methoxy anchor point in a positional isomer SAR study alongside the ortho-methoxy (N-(2-methoxyphenyl)) and para-methoxy (N-(4-methoxyphenyl)) analogs. Screen the three isomers in parallel against MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay, with doxorubicin as a reference control (IC50 = 3.25 μM against MCF-7; IC50 values for triazolopyrimidine derivatives in this class range from 0.042 to 19.73 μM) [1][2]. The divergent electronic profiles (σmeta = +0.12 vs. σpara = -0.27 vs. σortho = -0.39) are expected to produce distinguishable antiproliferative potency and selectivity windows [3].

Chemical Biology Probe Development for Target Deconvolution via Chemoproteomics

Leverage the compound's status as a bioactivity-agnostic chemical probe (zero annotated activities in ChEMBL 20) for target deconvolution studies using affinity-based chemoproteomics or thermal proteome profiling (TPP) [1]. The moderate lipophilicity (XLogP3 = 0.2) and 4 hydrogen-bond acceptor sites facilitate derivatization with alkyne or biotin tags via the acetamide N–H for pull-down experiments, while the distinct electronic character of the 3-methoxyphenyl group aids in MS/MS identification of crosslinked peptides [2][3].

Reference Standard for Analytical Method Development and Quality Control of Triazolopyrimidine Libraries

Utilize the target compound (typical purity ≥95%, MW 299.29 g/mol, InChI Key: AEQCUMIMZLFGDG-UHFFFAOYSA-N) as a reference standard for HPLC-MS method development, calibration curve generation, and quality control of triazolopyrimidine-focused compound libraries [1]. Its well-defined physicochemical properties (XLogP3 = 0.2, 4 HBA, 1 HBD, topological polar surface area computable from SMILES) and the availability of close analogs with divergent retention times make it suitable for chromatographic method validation and system suitability testing [1][2].

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